molecular formula C7H4F3NO B1589760 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone CAS No. 33284-21-8

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone

Cat. No.: B1589760
CAS No.: 33284-21-8
M. Wt: 175.11 g/mol
InChI Key: PUFPXTQTBPNXAD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone is a chemical compound with the molecular formula C7H4F3NO. It is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a pyridine ring. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research and industrial applications .

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and binding affinity. The pyridine ring can participate in π-π interactions and hydrogen bonding, further modulating its activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,2,2-trifluoro-1-pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFPXTQTBPNXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472098
Record name 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33284-21-8
Record name 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

13.2 g (0.075 mol) of 2,2,2-trifluoro-1-(3-pyridyl)ethanol and 1.26 g (0.0037 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 250 ml of methylene chloride at room temperature. 46 ml (0.09 mol) of an approximately 12% strength sodium hypochlorite solution are metered in within 20 minutes with vigorous stirring and the mixture is stirred for a further 4 hours during which the reaction temperature rises to 35° C. The reaction mixture is added to 250 ml of water, the phases are separated, the aqueous phase is extracted several times with methylene chloride and the combined organic phases are washed with saturated aqueous sodium chloride solution. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Following distillation of the crude product (28 torr, 65°-70°C.), 9.39 g (72% of theory) of 3-trifluoroacetylpyridine are obtained. nD20 : 1.4796.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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